Enantioselective Epoxidation Yield and Enantiomeric Excess: (2S,3R)-Epoxide via Chiral N,N′-Dioxide/Sc(III) Catalysis vs. Non-Stereocontrolled Epoxidation
The (2S,3R)-configured epoxide is directly accessible through a highly enantioselective catalytic epoxidation of α-substituted vinyl ketones using a chiral N,N′-dioxide/Sc(III) complex with 35% aqueous H₂O₂ as the terminal oxidant. This method delivers the key epoxide intermediate with up to 99% enantiomeric excess (ee) and high chemical yields under mild conditions, enabling the direct construction of the required vicinal stereocenters in a single step [1]. In contrast, non-stereocontrolled epoxidation methods (e.g., Corey-Chaykovsky epoxidation employed in alternative efinaconazole routes) yield racemic or diastereomeric mixtures of epoxides that necessitate additional chiral resolution steps, incurring material losses and reducing overall process efficiency [2]. When this optically enriched epoxide is employed in the subsequent ring-opening amination with 4-methylenepiperidine, the downstream efinaconazole can be obtained with an overall yield of up to 84% from the epoxytriazole intermediate, compared to yields not exceeding 54% when using less stereochemically defined epoxide precursors [3].
| Evidence Dimension | Enantiomeric excess of epoxide intermediate and downstream efinaconazole yield |
|---|---|
| Target Compound Data | Up to 99% ee for the epoxide; downstream efinaconazole yield of ~84% from optically pure epoxytriazole (II) in improved process |
| Comparator Or Baseline | Racemic or low-ee epoxide mixtures from non-stereocontrolled epoxidations; efinaconazole yield ≤54% from optically pure epoxide in original EP0698606 process; yield of 87.3% but purity of 95.3% and 40-hour reaction time in US 8,871,942 process |
| Quantified Difference | ≥45 percentage-point improvement in ee (racemic vs. 99% ee); ~30 percentage-point higher efinaconazole yield (54% vs. 84%); ~55% reduction in reaction time and higher purity vs. US 8,871,942 process |
| Conditions | Chiral N,N′-dioxide/Sc(III) catalyst, 35% aq. H₂O₂, i-PrOH solvent, 30 °C, 24 h; ring-opening with 4-methylenepiperidine hydrochloride and DIPEA in acetonitrile (US Patent 10,626,102) |
Why This Matters
Procurement of the pre-formed, enantiomerically enriched (2S,3R)-epoxide eliminates the need for costly in-house asymmetric epoxidation development and chiral chromatographic separation, while enabling a significantly higher-yielding, higher-purity downstream efinaconazole manufacturing process.
- [1] He Q, Zhang D, Zhang F, Liu X, Feng X. Asymmetric Catalytic Epoxidation of Terminal Enones for the Synthesis of Triazole Antifungal Agents. Organic Letters. 2021;23(17):6961-6966. doi:10.1021/acs.orglett.1c02588. View Source
- [2] Zhong Z, Li RH, Feng WS, Yang HX, Zhang JY. Process Improvement on the Synthesis of Efinaconazole. Fine Chemicals. 2016;(4):436-439+466. View Source
- [3] Attolino E, Rossi D, Razzetti G. Process for the preparation of piperidine compounds. US Patent 9,932,321 B2. 2018. (Citing EP0698606 original process with ≤54% yield and US 8,871,942 process with 87.3% yield/95.3% purity; improved process achieving ~84% yield). View Source
